4-(3,4,5-Trifluorophenyl)but-3-en-2-one
Description
4-(3,4,5-Trifluorophenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a trifluorinated phenyl ring conjugated to a butenone backbone. This compound is synthesized via a solvent-free Wittig reaction between 3,4,5-trifluorobenzaldehyde and acetylmethylidenetriphenylphosphorane, followed by Luche reduction to yield the (E)-isomer . The trifluorophenyl group confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H7F3O |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
(E)-4-(3,4,5-trifluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H7F3O/c1-6(14)2-3-7-4-8(11)10(13)9(12)5-7/h2-5H,1H3/b3-2+ |
InChI Key |
MNJNZGMXULKCEI-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C(=C1)F)F)F |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(3,4,5-Trifluorophenyl)but-3-en-2-one typically involves the reaction of 3,4,5-trifluorobenzaldehyde with an appropriate enone precursor under basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trifluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane using reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(3,4,5-Trifluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trifluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Key Observations :
- Fluorine and trifluoromethyl groups enhance electrophilicity at the α,β-unsaturated carbonyl, increasing reactivity toward nucleophilic additions.
Physicochemical Properties
Key Observations :
Cytotoxicity and Bioactivity
- This compound: No direct bioactivity data are reported in the provided evidence.
- (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one (A2) : Exhibits moderate cytotoxicity in cancer cell lines (IC50 = 15–25 µM), attributed to methoxy groups enhancing membrane permeability .
- Compound 7 (3-hydroxy-1-(3-methoxy-4-hydroxyphenyl)-propan-1-one): Shows NO inhibition (IC50 = 98.5 µM), highlighting the role of hydroxyl groups in modulating anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
